molecular formula C16H23N7 B5541801 5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B5541801
M. Wt: 313.40 g/mol
InChI Key: ZEOIGLHVXMCKTQ-UHFFFAOYSA-N
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Description

5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C16H23N7 and its molecular weight is 313.40 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.20149376 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Anti-inflammatory Properties

A series of pyrazolopyrimidine derivatives, showcasing structural similarity to the queried compound, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have demonstrated cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, as well as inhibitory effects on 5-lipoxygenase, an enzyme involved in inflammation. The structure-activity relationship (SAR) analysis provided insights into the molecular framework required for these biological activities, emphasizing the potential of pyrazolopyrimidine derivatives in cancer and inflammation research (Rahmouni et al., 2016).

Antibacterial Applications

Another study focused on the synthesis of pyrazolopyrimidine derivatives to explore their antibacterial properties. These compounds were subjected to antibacterial activity screening, showing significant efficacy against various bacterial strains. This research underscores the potential of pyrazolopyrimidine derivatives as lead compounds for the development of new antibacterial agents, which could address the growing concern of antibiotic resistance (Rahmouni et al., 2014).

Synthesis and Chemical Properties

Research into the chemical synthesis and properties of azolo[1,5-a]pyrimidin-7-amines, closely related to the chemical structure , has yielded valuable insights into their chemical behavior, including reactivity and potential for forming fused heterocyclic compounds. This knowledge is critical for developing novel compounds with potential applications in various fields of chemistry and pharmacology (Gazizov et al., 2020).

Antifungal and Antimicrobial Activities

Pyrazolopyrimidine derivatives have been evaluated for their antifungal and antimicrobial activities, demonstrating significant potential in combating fungal and microbial infections. Such compounds could lead to the development of new antifungal and antimicrobial agents, contributing to the fight against infectious diseases (Zhang et al., 2016).

Properties

IUPAC Name

N-methyl-5-propan-2-yl-N-[(4-propyl-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7/c1-5-8-22-11-17-20-15(22)10-21(4)16-9-13(12(2)3)19-14-6-7-18-23(14)16/h6-7,9,11-12H,5,8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOIGLHVXMCKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NN=C1CN(C)C2=CC(=NC3=CC=NN32)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.